6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Overview
Description
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O and a molecular weight of 204.6125 .
Molecular Structure Analysis
The InChI code for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is 1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) .Physical And Chemical Properties Analysis
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a solid at room temperature. It has a predicted boiling point of 421.0° C at 760 mmHg and a predicted density of 1.5 g/cm^3 .Scientific Research Applications
Optoelectronic and Charge Transport Properties
Research has investigated the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including those related to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Studies using density functional theory (DFT) and time-dependent DFT have shown that these compounds could serve as efficient multifunctional materials due to their favorable absorption wavelengths and hole transport tendencies, suggesting potential applications in optoelectronic devices (Irfan et al., 2020).
Synthetic Methods and Chemical Reactions
A comprehensive review focused on the synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, highlighting their utility in producing biologically active compounds. This review categorizes reactions based on the position of the chloro and cyano substituents and discusses their applications in synthesizing new chemical entities (Mekheimer et al., 2019).
Structural and Spectral Studies
In-depth structural and spectral studies have been conducted on chloro-isoquinoline-carbonitrile derivatives. These studies, involving X-ray crystallography and DFT calculations, offer insights into the molecular structure, stability, and electronic properties of these compounds. Such research aids in understanding the molecular basis of their reactivity and potential applications in material science and catalysis (Mansour et al., 2013).
Chemical Transformations and Heterocyclic Synthesis
Investigations into the chemical reactivity of chloroquinoline-carbonitrile derivatives have led to the synthesis of various heterocyclic systems. These studies explore the nucleophilic reactions and cycloadditions leading to novel heterocyclic compounds with potential applications in medicinal chemistry and organic synthesis (Ibrahim & El-Gohary, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJOOHABEZBOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640929 | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
CAS RN |
61338-16-7, 71083-61-9 | |
Record name | 6-Chloro-4-hydroxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61338-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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